4-cyclopropyl-1,3-thiazol-2-amine hydrobromide
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Overview
Description
4-cyclopropyl-1,3-thiazol-2-amine hydrobromide, also known as CCT251455, is a novel small-molecule inhibitor. It has a molecular formula of C6H9BrN2S and a molecular weight of 221.1.
Molecular Structure Analysis
The molecular structure of 4-cyclopropyl-1,3-thiazol-2-amine hydrobromide consists of a five-membered thiazole ring attached to a cyclopropyl group . The InChI code for this compound is 1S/C6H8N2S/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) .Scientific Research Applications
Medicinal Chemistry
In the realm of medicinal chemistry , this compound serves as a valuable building block for the synthesis of more complex molecules . Its structural motif, which includes the thiazole ring, is commonly found in molecules with biological activity. Researchers can modify this core structure to develop new drugs with improved efficacy and reduced side effects.
Agriculture
The applications of 4-cyclopropyl-1,3-thiazol-2-amine hydrobromide in agriculture are linked to its role as a chemical precursor in the synthesis of compounds that may exhibit herbicidal or fungicidal properties . By understanding its interactions with plant biology, scientists can design more effective and environmentally friendly agricultural chemicals.
Material Science
In material science , thiazole derivatives like 4-cyclopropyl-1,3-thiazol-2-amine hydrobromide are explored for their potential use in creating novel polymers or coatings . These materials could have unique properties such as enhanced durability, resistance to environmental factors, or specialized conductivity.
Environmental Science
The compound’s role in environmental science could be in the development of sensors or assays for detecting pollutants or toxins . Its reactive nature and the possibility of forming specific interactions make it a candidate for creating sensitive detection systems.
Biochemistry
Lastly, in biochemistry , 4-cyclopropyl-1,3-thiazol-2-amine hydrobromide can be used to study enzyme-substrate interactions . It could act as an inhibitor or substrate analog for enzymes that process similar structural motifs, providing insights into enzyme mechanisms and specificity.
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyclopropyl-1,3-thiazol-2-amine hydrobromide involves the reaction of cyclopropylamine with carbon disulfide to form 4-cyclopropyl-1,3-thiazolidine-2-thione, which is then reacted with sodium hydroxide and hydrogen peroxide to form 4-cyclopropyl-1,3-thiazol-2-amine. The amine is then reacted with hydrobromic acid to form the hydrobromide salt.", "Starting Materials": [ "Cyclopropylamine", "Carbon disulfide", "Sodium hydroxide", "Hydrogen peroxide", "Hydrobromic acid" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with carbon disulfide in the presence of a base catalyst to form 4-cyclopropyl-1,3-thiazolidine-2-thione.", "Step 2: The thione is then oxidized with sodium hydroxide and hydrogen peroxide to form 4-cyclopropyl-1,3-thiazol-2-amine.", "Step 3: The amine is then reacted with hydrobromic acid to form the hydrobromide salt of 4-cyclopropyl-1,3-thiazol-2-amine." ] } | |
CAS RN |
901310-75-6 |
Product Name |
4-cyclopropyl-1,3-thiazol-2-amine hydrobromide |
Molecular Formula |
C6H9BrN2S |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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